N-(4-fluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S3/c21-13-3-5-14(6-4-13)22-17(25)12-29-20-23-16-8-11-28-18(16)19(26)24(20)9-7-15-2-1-10-27-15/h1-6,8,10-11H,7,9,12H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQCGZJDCBATBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core linked to an acetylphenyl group through a thioether linkage. The presence of a 4-fluorophenyl group and a thiophene moiety enhances its chemical reactivity and biological potential.
Molecular Formula
- Molecular Formula : C23H23N3O2S3
- Molecular Weight : 469.64 g/mol
Structural Characteristics
| Structural Feature | Description |
|---|---|
| Core Structure | Thieno[3,2-d]pyrimidine |
| Functional Groups | 4-Fluorophenyl, Thiophene, Acetamide |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Compounds with similar structures have shown significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation.
- Antimicrobial Effects : The compound's structural features suggest potential antimicrobial activity against various pathogens.
- Enzyme Inhibition : The presence of the thieno[3,2-d]pyrimidine core is associated with the inhibition of specific enzymes relevant in metabolic pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
Study 1: Anticancer Properties
A study assessed the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives on various cancer cell lines. The results indicated that modifications to the phenyl group significantly impacted their potency against tumor cells.
Study 2: Antimicrobial Activity
Research demonstrated that derivatives of this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.073 to 0.125 mg/ml against E. coli and S. aureus, indicating strong antimicrobial properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications influence biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3,4-dimethylphenyl)-2-{(4-oxo-thieno[3,2-d]pyrimidin)} | Dimethyl substitution on phenyl | Anticancer |
| N-(4-acetylphenyl)-2-{(5-methyl-thieno[3,2-d]pyrimidin)} | Methyl substitution on thienopyrimidine | Antimicrobial |
| N-(4-fluorophenyl)-2-{(6-bromo-thieno[3,2-d]pyrimidin)} | Halogen substitution | Enzyme inhibitor |
The biological activity of this compound likely involves interactions with specific biological targets such as enzymes and receptors involved in cell signaling and metabolic pathways.
Key Mechanisms
- Inhibition of Enzymatic Activity : Compounds targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have shown promising results in inhibiting cancer cell growth.
- Binding Affinity : Docking studies suggest high binding affinity to target proteins, enhancing their therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
